molecular formula C22H21F4NO3 B4712777 N-[(3S,5S,7S)-ADAMANTAN-1-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE

N-[(3S,5S,7S)-ADAMANTAN-1-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE

Cat. No.: B4712777
M. Wt: 423.4 g/mol
InChI Key: VFEPDXBSAUMFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3S,5S,7S)-ADAMANTAN-1-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE is a synthetic compound characterized by its unique structure, which includes an adamantane moiety and a tetrafluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,5S,7S)-ADAMANTAN-1-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the adamantane derivative: Starting with adamantane, functional groups are introduced to form the desired adamantane derivative.

    Introduction of the tetrafluorophenoxy group: This step involves the reaction of the adamantane derivative with a tetrafluorophenol derivative under specific conditions to introduce the tetrafluorophenoxy group.

    Formation of the furanamide: The final step involves the formation of the furanamide moiety through a series of reactions, including amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,5S,7S)-ADAMANTAN-1-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the tetrafluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(3S,5S,7S)-ADAMANTAN-1-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in materials science, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3S,5S,7S)-ADAMANTAN-1-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with biological membranes, potentially disrupting their function. The tetrafluorophenoxy group may enhance the compound’s binding affinity to certain proteins or enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(3S,5S,7S)-ADAMANTAN-1-YL]-2-FURAMIDE: Lacks the tetrafluorophenoxy group, which may result in different biological activity.

    N-[(3S,5S,7S)-ADAMANTAN-1-YL]-5-METHYL-2-FURAMIDE: Contains a methyl group instead of the tetrafluorophenoxy group, leading to variations in chemical reactivity and applications.

Uniqueness

N-[(3S,5S,7S)-ADAMANTAN-1-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE is unique due to the presence of both the adamantane and tetrafluorophenoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1-adamantyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4NO3/c23-15-6-16(24)19(26)20(18(15)25)29-10-14-1-2-17(30-14)21(28)27-22-7-11-3-12(8-22)5-13(4-11)9-22/h1-2,6,11-13H,3-5,7-10H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEPDXBSAUMFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(O4)COC5=C(C(=CC(=C5F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3S,5S,7S)-ADAMANTAN-1-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 2
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N-[(3S,5S,7S)-ADAMANTAN-1-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(3S,5S,7S)-ADAMANTAN-1-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 4
N-[(3S,5S,7S)-ADAMANTAN-1-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(3S,5S,7S)-ADAMANTAN-1-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(3S,5S,7S)-ADAMANTAN-1-YL]-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE

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